(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is an oxo steroid.
Scientific Research Applications
Crystal Structure and Molecular Interactions
One study presents the crystal structure of a bromo analog of beclometasone dipropionate monohydrate, highlighting the planar conformation of one six-membered ring due to its 1,4-diene-3-one composition and the chair conformation of the other six-membered rings. This study provides insights into the hydrogen-bonding interactions forming helical chains along the crystal axis, which could be relevant for understanding the structural behavior of similar compounds (Ketuly, Hadi, & Ng, 2009).
Another research investigates the structure of "5,22-Stigmastadien-3β-yl p-toluenesulfonate," revealing significant differences in the orientations of peripheral groups in its molecules. This study helps in understanding the molecular conformations and interactions within the crystal, which could be analogous to the compound (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Synthesis and Biological Activity
Research on the synthesis of a trifluoromethyl analogue of a potent carcinogen provides a methodological perspective that could be applied to similar compounds. This study underscores the importance of the electronic nature and spatial configuration of substituents in influencing the biological activity of such molecules (Coombs & Zepik, 1992).
A study on the metabolic activation of cyclopenta[a]phenanthrenes emphasizes the role of dihydrodiol conformation in the biological activity of these compounds. The research findings suggest that a diequatorial conformation in the dihydrodiol is crucial for the metabolic activation of cyclopenta[a]phenanthren-17-ones, offering insights into the potential biological pathways and activities of related compounds (Boyd, Ioannides, & Coombs, 1995).
Properties
Molecular Formula |
C20H26O2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,16-18,22H,4-12H2,2H3/t16-,17+,18+,19-,20-/m0/s1 |
InChI Key |
ICTXHFFSOAJUMG-MDMHHNQBSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.